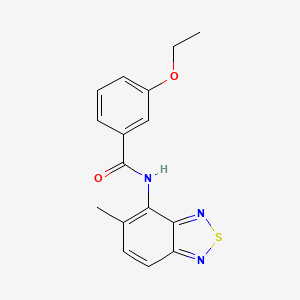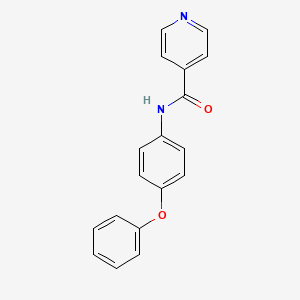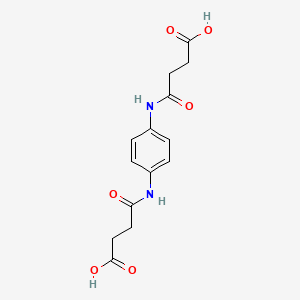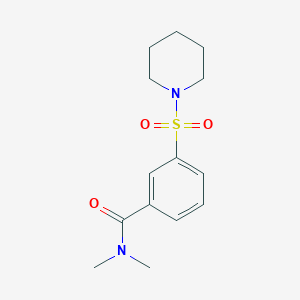![molecular formula C15H17N3O4 B5842234 ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EAPC and is a pyrazole-based compound that has been synthesized using various methods. In
作用机制
The mechanism of action of EAPC is not fully understood. However, studies have shown that EAPC inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EAPC also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
EAPC has been shown to have several biochemical and physiological effects. In vitro studies have shown that EAPC inhibits the activity of various enzymes, including COX-2 and MMP-9. EAPC has also been shown to induce oxidative stress in cancer cells, leading to cell death. In vivo studies have shown that EAPC has anti-tumor and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using EAPC in lab experiments is its high potency against cancer cells. EAPC has also been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of using EAPC in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the study of EAPC. One of the most significant directions is the development of EAPC as a potential anticancer and anti-inflammatory agent. Further studies are needed to understand the mechanism of action of EAPC and to optimize its pharmacological properties. Other future directions include the study of EAPC in combination with other drugs and the development of novel synthetic methods for EAPC.
Conclusion
In conclusion, EAPC is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EAPC has been achieved through various methods, and it has been studied extensively for its potential use as an anticancer and anti-inflammatory agent. EAPC has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of EAPC, including the development of EAPC as a potential drug candidate and the optimization of its pharmacological properties.
合成方法
The synthesis of EAPC has been achieved through various methods. One of the most common methods is the reaction of ethyl 4-oxo-4H-pyran-3-carboxylate and 4-(ethoxycarbonyl)phenylhydrazine in the presence of sodium ethoxide. The reaction results in the formation of EAPC with a yield of 80%. Other methods include the use of different starting materials and reagents.
科学研究应用
EAPC has been studied extensively for its potential applications in various fields. One of the most significant applications of EAPC is in the field of medicinal chemistry. Several studies have shown that EAPC has significant anticancer activity against various cancer cell lines. EAPC has also been studied for its potential use as an anti-inflammatory agent, with promising results.
属性
IUPAC Name |
ethyl 5-amino-1-(4-ethoxycarbonylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)10-5-7-11(8-6-10)18-13(16)12(9-17-18)15(20)22-4-2/h5-9H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVLVYGYCOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)



![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)




![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)

![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)